molecular formula C26H20ClN3OS B297269 5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one

Katalognummer B297269
Molekulargewicht: 458 g/mol
InChI-Schlüssel: DQINTUMABDETLO-IWIPYMOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIX-01294 and is a small molecule inhibitor of G9a histone methyltransferase. G9a is an enzyme that plays a crucial role in epigenetic regulation and has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Wirkmechanismus

BIX-01294 acts as a competitive inhibitor of G9a histone methyltransferase by binding to its SET domain, which is responsible for catalyzing histone H3 lysine 9 (H3K9) methylation. H3K9 methylation is a critical epigenetic modification that regulates gene expression, chromatin structure, and cellular differentiation. By inhibiting G9a, BIX-01294 reduces H3K9 methylation levels, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
BIX-01294 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, BIX-01294 induces cell cycle arrest, apoptosis, and differentiation, leading to reduced tumor growth and metastasis. In neuronal cells, BIX-01294 improves synaptic plasticity, memory, and neuronal survival, leading to potential therapeutic applications in neurodegenerative diseases. BIX-01294 has also been shown to modulate immune responses, inflammation, and metabolism, suggesting broader applications in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BIX-01294 has several advantages for lab experiments, including high potency, selectivity, and specificity for G9a inhibition. BIX-01294 is also relatively stable and easy to use in various cell types and animal models. However, BIX-01294 has some limitations, including its relatively short half-life and potential off-target effects on other histone methyltransferases or proteins. Moreover, BIX-01294 may not be suitable for clinical applications due to its poor pharmacokinetic properties and potential toxicity.

Zukünftige Richtungen

For BIX-01294 include the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced toxicity. BIX-01294 can also be used in combination with other drugs or therapies to enhance their efficacy and reduce resistance. Moreover, BIX-01294 can be used as a tool to study the role of G9a in various diseases and to identify new therapeutic targets and biomarkers.

Synthesemethoden

The synthesis of BIX-01294 involves the condensation of 4-chlorobenzaldehyde and 1-benzyl-1H-indole-3-carbaldehyde with 2-thioxoimidazolidin-4-one in the presence of acetic acid and ammonium acetate. The resulting product is then purified through column chromatography to obtain BIX-01294 in high purity and yield.

Wissenschaftliche Forschungsanwendungen

BIX-01294 has been extensively studied in various scientific research fields, including epigenetics, cancer biology, and neuroscience. As a G9a inhibitor, BIX-01294 has been shown to induce differentiation and apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. BIX-01294 has also been demonstrated to improve cognitive function and memory in animal models of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Eigenschaften

Molekularformel

C26H20ClN3OS

Molekulargewicht

458 g/mol

IUPAC-Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-chlorophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H20ClN3OS/c1-28-24(25(31)30(26(28)32)21-13-11-20(27)12-14-21)15-19-17-29(16-18-7-3-2-4-8-18)23-10-6-5-9-22(19)23/h2-15,17H,16H2,1H3/b24-15-

InChI-Schlüssel

DQINTUMABDETLO-IWIPYMOSSA-N

Isomerische SMILES

CN1/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)N(C1=S)C5=CC=C(C=C5)Cl

SMILES

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=S)C5=CC=C(C=C5)Cl

Kanonische SMILES

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=S)C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.